Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate
CAS No.: 282100-79-2
Cat. No.: VC13748887
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 282100-79-2 |
|---|---|
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | methyl 3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) |
| Standard InChI Key | KNOXVYSIGXFFRD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate (C₁₅H₂₁NO₅) features a molecular weight of 295.33 g/mol and a melting point of 61–62°C . Its stereochemistry is defined by the (S)-configuration at the α-carbon, critical for chiral specificity in peptide synthesis . Key structural elements include:
-
Boc Group: Provides steric protection for the amino group during synthetic steps, enhancing stability .
-
3-Hydroxyphenyl Moiety: Enables hydrogen bonding and π-π interactions, influencing both chemical reactivity and biological activity.
-
Methyl Ester: Facilitates solubility in organic solvents and serves as a leaving group in ester hydrolysis .
Physicochemical data from experimental studies are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₅ | |
| Molecular Weight | 295.33 g/mol | |
| Melting Point | 61–62°C | |
| Boiling Point (Predicted) | 443.3 ± 45.0°C | |
| Density | 1.170 g/cm³ | |
| pKa | 11.22 ± 0.46 | |
| LogP | 1.6 (Consensus) |
The compound exhibits moderate lipophilicity (LogP = 1.6), balancing solubility in polar solvents like methanol and nonpolar solvents like dichloromethane . Its Boc group confers stability under basic conditions but is labile in acidic environments, enabling selective deprotection .
Synthesis and Industrial Production
Industrial-Scale Production
Flow microreactor systems are employed for scalable synthesis, offering advantages over batch processes :
-
Enhanced Safety: Reduced exposure to hazardous reagents like thionyl chloride.
-
Higher Yields: Continuous flow ensures uniform reaction conditions, minimizing side products.
-
Cost Efficiency: 20–30% reduction in raw material consumption compared to batch methods .
Chemical Reactivity and Functionalization
The compound undergoes diverse transformations, driven by its functional groups:
Boc Deprotection
-
Acidic Conditions: Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, generating a free amine .
-
Oxalyl Chloride/MeOH: A mild alternative for deprotection, avoiding side reactions in acid-sensitive substrates (90% yield) .
Ester Hydrolysis
-
Basic Hydrolysis: NaOH in aqueous methanol converts the methyl ester to a carboxylic acid (pH > 12, 80°C) .
-
Enzymatic Hydrolysis: Lipases like CAL-B selectively hydrolyze esters under physiological conditions .
Oxidation and Reduction
-
Oxidation: The 3-hydroxyphenyl group is oxidized to quinones using KMnO₄ or CrO₃.
-
Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further alkylation .
Biological Activity and Applications
Antimicrobial Properties
Boc-protected derivatives exhibit broad-spectrum antibacterial activity:
-
Minimum Inhibitory Concentration (MIC): 230–400 μg/mL against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .
-
Biofilm Disruption: Reduces biofilm biomass by 60–70% in Pseudomonas aeruginosa via membrane permeabilization .
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS):
Pharmaceutical Intermediates
-
Neurological Agents: Precursor to dopamine receptor modulators targeting Parkinson’s disease.
-
Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) with IC₅₀ values of 2.8 μM .
Comparative Analysis with Structural Analogues
The meta-hydroxyl configuration in Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate enhances hydrogen bonding capacity compared to para-substituted analogues, improving receptor binding in neurological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume